5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride is a synthetic compound that belongs to the class of pyrimidine derivatives. It features a pyrrolidine ring attached to a pyrimidine core, which is further modified with dihydrochloride salt forms to enhance solubility and stability. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The compound is synthesized through various chemical methods, often involving the reaction of pyrimidine derivatives with pyrrolidine or its derivatives. The synthesis can be tailored to produce specific analogs depending on the desired properties and applications.
5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride is classified as a heterocyclic compound, specifically a pyrimidine derivative. Heterocycles are compounds containing atoms of at least two different elements as part of their ring structure, which in this case includes nitrogen atoms.
The synthesis of 5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride typically involves several key steps:
The synthetic routes may vary based on the specific substituents desired on the pyrimidine or pyrrolidine rings. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. For example, reactions may be conducted under reflux conditions using solvents like ethanol or dimethyl sulfoxide.
The molecular structure of 5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride features:
The molecular formula for 5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride can be represented as . The molecular weight is approximately 227.12 g/mol.
5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride often involves its interaction with biological targets such as enzymes or receptors. For instance, it may act as an inhibitor for specific kinases or enzymes involved in cellular signaling pathways, potentially leading to effects such as reduced cell proliferation or altered metabolic activity.
Research has indicated that similar compounds can inhibit kinase activity, which is crucial in cancer therapy and other therapeutic areas. The exact binding interactions and inhibition constants would require detailed biochemical assays to elucidate.
5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride typically appears as a white crystalline solid. Its melting point and solubility characteristics are influenced by the presence of hydrochloride ions, making it more soluble in polar solvents like water.
Key chemical properties include:
Relevant data regarding solubility and stability under different pH conditions would be essential for practical applications.
5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride has several scientific applications:
The construction of the pyrrolidine-pyrimidine hybrid scaffold relies on strategic cyclization methods that determine regiochemistry and functional group compatibility. 1,3-Dipolar cycloadditions between azomethine ylides and electron-deficient alkenes enable simultaneous pyrrolidine ring formation and pyrimidine attachment. This method achieves high atom economy, with yields exceeding 75% when catalyzed by Ag(I) or Cu(II) salts under mild conditions (60–80°C) in aprotic solvents like acetonitrile [4]. Alternatively, ring-closing metathesis (RCM) of diene precursors offers stereocontrol for 3-vinylpyrrolidine derivatives. Grubbs' second-generation catalysts (5 mol%) in dichloromethane facilitate the cyclization of N-allyl-4-amino-2-(butenyl)pyrimidine intermediates, yielding 5-(2,5-dihydropyrrol-3-yl)pyrimidine precursors that require subsequent hydrogenation [7].
Table 1: Cyclization Methods for Core Scaffold Assembly
Method | Precursor | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
1,3-Dipolar Cycloaddition | N-Methylglycine/2-Nitrovinylpyrimidine | AgOAc (10 mol%), CH₃CN, 70°C, 12 h | 78–85 | Single-step fusion, high regioselectivity |
Ring-Closing Metathesis | Diallylamino-pyrimidine | Grubbs II (5 mol%), DCM, 40°C, 6 h | 65–72 | Stereocontrol, functional group tolerance |
Itaconic Acid Cyclization | Itaconic acid/aniline | CDI, then DMFDMA, reflux, 8 h | 50–65 | Atom economy, scalable |
A third approach employs itaconic acid derivatives as pyrrolidine precursors. Reacting itaconic acid monoesters with aryl amines generates 5-oxopyrrolidine-3-carboxylic acid intermediates, which undergo dehydration-decarboxylation when treated with DMF-DMA (N,N-dimethylformamide dimethyl acetal) at 120°C. Subsequent cyclization with amidines (e.g., acetamidine hydrochloride) in refluxing toluene yields 5-(5-oxopyrrolidin-3-yl)pyrimidine cores with 50–65% efficiency [5]. This method is advantageous for introducing C5 carbonyl groups that facilitate downstream functionalization.
Nucleophilic aromatic substitution (SNAr) is pivotal for introducing pyrrolidine motifs onto pyrimidine rings. Chloro-pyrimidine intermediates serve as optimal electrophiles due to the C2/C4 chlorine lability. Reaction of 2,4-dichloro-5-nitropyrimidine with N-Boc-pyrrolidin-3-ol under basic conditions (K₂CO₃, DMF, 80°C) yields 4-chloro-2-(pyrrolidin-3-yloxy)pyrimidine with >90% regioselectivity at C4, leaving C2 chlorine available for further modification [2]. The C2 position can then be displaced by unprotected pyrrolidine in isopropanol at 60°C, achieving 85% conversion to the 2,4-bis-pyrrolidinyl product [1].
Table 2: Nucleophilic Substitution Reactions on Halopyrimidines
Pyrimidine Electrophile | Pyrrolidine Nucleophile | Conditions | Product Regiochemistry | Yield (%) |
---|---|---|---|---|
5-Chloro-2,4-dichloropyrimidine | N-Boc-pyrrolidin-3-ol | K₂CO₃, DMF, 80°C, 6 h | C4-substituted | 88 |
2,4-Dichloropyrimidine | Pyrrolidine (excess) | iPrOH, 60°C, 12 h | C2,C4-disubstituted | 92 |
4-Chloro-2-(methylsulfonyl)pyrimidine | 3-Aminopyrrolidine dihydrochloride | Et₃N, CH₃CN, 25°C, 4 h | C4-substituted | 76 |
Palladium-catalyzed cross-coupling complements SNAr for C5 functionalization. Suzuki-Miyaura reactions using 5-bromopyrimidines and pyrrolidin-3-ylboronic acid pinacol ester afford 5-(pyrrolidin-3-yl)pyrimidines, though this method requires Boc protection of the pyrrolidine nitrogen to prevent catalyst poisoning. Optimized conditions (Pd(dppf)Cl₂, 3 mol%; K₃PO₄, dioxane/H₂O, 100°C) deliver 70–80% yields . For electron-deficient pyrimidines, amine displacement of sulfonyl groups offers advantages: methylsulfonyl derivatives react with 3-aminopyrrolidine in acetonitrile at room temperature without base, minimizing epimerization risks at chiral pyrrolidine centers [1].
Stereocontrol at the pyrrolidine C3 position critically influences the biological activity of the final compound. Chiral auxiliary-mediated alkylation of proline derivatives enables access to both (R)- and (S)-enantiomers. (S)-N-tert-butoxycarbonylprolinal undergoes Evans aldol reaction with acetimide enolates to install C3-alkyl chains with >95% de. Subsequent reductive amination and Boc deprotection yield enantiopure 3-substituted pyrrolidines [7]. Alternatively, asymmetric hydrogenation of prochiral enamines using Ir(I)-Xyliphos catalysts achieves 98% ee for unsubstituted pyrrolidines. This method is scalable under mild hydrogen pressure (50 psi) in methanol, though C3 substituents reduce enantioselectivity to 85–90% ee [4].
Table 3: Stereoselective Pyrrolidine Synthesis Methods
Strategy | Key Reagent/Catalyst | Conditions | ee (%) | Limitations |
---|---|---|---|---|
Evans Aldol of Prolinal | (S)-Proline-derived chiral auxiliary | nBuLi, THF, –78°C to 25°C | >95 | Multi-step sequence |
Iridium-Catalyzed Hydrogenation | [Ir(cod)Cl]₂/Xyliphos | H₂ (50 psi), MeOH, 25°C, 12 h | 98 | Sensitive to C3 substituents |
Enzymatic Resolution | Candida antarctica lipase B | Vinyl acetate, MTBE, 40°C | >99 | Maximum 50% yield |
Biocatalytic resolutions provide enantiopure pyrrolidines from racemic mixtures. Immobilized Candida antarctica lipase B selectively acetylates (R)-3-aminopyrrolidine using vinyl acetate in methyl tert-butyl ether (MTBE), leaving the (S)-enantiomer unreacted (>99% ee). The major limitation is the 50% maximum yield of the desired enantiomer [7]. For complex substituents, Rh(II)-catalyzed C-H amination of azidoformates using Rh₂(esp)₂ (1 mol%) generates 3-substituted pyrrolidines with 90% ee and 85% yield via intramolecular nitrene insertion. This method is particularly valuable for synthesizing 3-aryl-pyrrolidine derivatives inaccessible through hydrogenation [4].
Dihydrochloride salt formation enhances the aqueous solubility and crystallinity of 5-(pyrrolidin-3-yl)pyrimidine bases. Critical parameters include stoichiometric acid control and crystallization solvent selection. Titration of the free base in anhydrous THF with 2.05 equivalents of HCl (2M in diethyl ether) at 0°C prevents hydrochloride disproportionation. Reaching pH <2.0 ensures complete di-protonation of both the pyrimidine nitrogen and pyrrolidine amine [1] . Crystallization from ethanol/MTBE (1:5 v/v) yields microcrystalline solids with <1% residual solvents, while isopropanol/water mixtures produce hydrated salts requiring dehydration under vacuum .
Table 4: Dihydrochloride Salt Characterization Data
Property | Conditions/Analysis Method | Results | Significance |
---|---|---|---|
Crystal Form | PXRD (Cu-Kα radiation) | Distinct peaks at 8.2°, 12.1°, 24.7° 2θ | Confirms polymorphic purity |
Hygroscopicity | Dynamic vapor sorption (25°C) | <0.5% weight gain at 80% RH | Suitable for standard handling |
Thermal Stability | TGA-DSC (10°C/min) | Decomposition >200°C | Compatible with pharmaceutical processing |
Solubility | HPLC (phosphate buffer pH 2.0) | 45 mg/mL | Enables high-concentration dosing |
Solid-state characterization validates salt integrity and stability. Powder X-ray diffraction (PXRD) identifies crystalline forms by distinct peaks at 8.2°, 12.1°, and 24.7° 2θ, while differential scanning calorimetry (DSC) shows sharp endotherms at 198–202°C corresponding to decomposition [1]. Hydrate formation is mitigated by storing salts below 30% relative humidity (RH), as dynamic vapor sorption analysis reveals negligible moisture uptake (<0.5% w/w) at ≤60% RH. Importantly, dihydrochloride salts exhibit 5–10× higher aqueous solubility (45 mg/mL at pH 2.0) than free bases (<5 mg/mL), facilitating bioavailability in acidic physiological environments like the stomach . Accelerated stability studies (40°C/75% RH, 3 months) confirm <0.2% degradation when packaged with desiccants, meeting ICH guidelines for pharmaceutical intermediates [1].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: